molecular formula C7H13NO2 B1484834 1-[trans-2-Hydroxycyclobutyl]azetidin-3-ol CAS No. 2157788-37-7

1-[trans-2-Hydroxycyclobutyl]azetidin-3-ol

Cat. No. B1484834
M. Wt: 143.18 g/mol
InChI Key: MUHJWNNSBBOJQP-RNFRBKRXSA-N
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Description

“1-[trans-2-Hydroxycyclobutyl]azetidin-3-ol” is a chemical compound . It is a derivative of azetidin-3-ol . Azetidin-3-ol is a four-membered saturated heterocycle containing one nitrogen atom .


Synthesis Analysis

The synthesis of azetidines has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines occurs under microwave irradiation via a simple and efficient cyclocondensation in an alkaline aqueous medium . Hydrogenolysis of certain compounds using 10% Pd/C in methanol afforded (2 S,3 R)-2-(®-1,2-dihydroxyethyl)azetidin-3-ol .


Molecular Structure Analysis

The molecular structure of azetidin-3-ol has the linear formula C3H7NO . The InChI code for azetidin-3-ol is 1S/C3H7NO/c5-3-1-4-2-3/h3-5H,1-2H2 .


Chemical Reactions Analysis

Azetidines are known to undergo a variety of chemical reactions. They are excellent candidates for ring-opening and expansion reactions . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .


Physical And Chemical Properties Analysis

Azetidin-3-ol has a molecular weight of 73.09 . It is a solid at room temperature . The storage temperature should be between 2-8°C and it should be kept in a dark place, sealed in dry conditions .

Safety And Hazards

Azetidin-3-ol is classified as a dangerous substance. The GHS pictogram is GHS05 . The hazard statement is H314, which means it causes severe skin burns and eye damage . The precautionary statements include P303+P361+P353, P363, P304+P340, P310, P321, P260, P264, P280, P305+P351+P338, P405, and P501 .

Future Directions

Azetidines have potential in peptidomimetic and nucleic acid chemistry . They also possess important prospects in other settings such as catalytic processes including Henry, Suzuki, Sonogashira and Michael additions . Future research could focus on these areas to further explore the potential of azetidines and their derivatives.

properties

IUPAC Name

1-[(1R,2R)-2-hydroxycyclobutyl]azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c9-5-3-8(4-5)6-1-2-7(6)10/h5-7,9-10H,1-4H2/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUHJWNNSBBOJQP-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1N2CC(C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]1N2CC(C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[trans-2-Hydroxycyclobutyl]azetidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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